N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-18-7-10-20(15-23(18)28)30-26(32)17-35-25-16-31(24-6-4-3-5-22(24)25)14-13-29-27(33)19-8-11-21(34-2)12-9-19/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCVIEPDXKAYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be broken down into several functional moieties that contribute to its biological activity:
- Indole Ring : Known for its role in various biological processes.
- Thioether Linkage : May enhance lipophilicity and cellular uptake.
- Chloro and Methoxy Substituents : Potentially influence receptor binding and enzymatic interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
The mechanism through which this compound exerts its effects involves:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Anti-apoptotic Proteins : It specifically inhibits Bcl-2, a protein that prevents apoptosis, thus promoting cell death in malignant cells .
- Cell Cycle Arrest : It causes G0/G1 phase arrest, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the compound's structure can significantly affect its biological activity:
- Chloro Group : Enhances potency by increasing electron-withdrawing capacity, which improves binding affinity to target proteins .
- Methoxy Substituent : Contributes to hydrophobic interactions that stabilize the compound within the target site.
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical settings:
- Study on A549 Cells : The compound was tested against A549 lung cancer cells, showing an IC50 value of 1.98 µM, indicating potent cytotoxicity and potential for further development as a therapeutic agent .
- Combination Therapy Research : In combination with standard chemotherapeutics, this compound showed synergistic effects, enhancing overall efficacy while reducing side effects associated with traditional treatments .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Optimize reaction conditions by adjusting temperature (50–80°C for amide coupling), solvent polarity (e.g., DMF for nucleophilic substitutions), and catalysts (e.g., HATU for efficient coupling). Use HPLC to monitor reaction progress and identify side products .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR (1H/13C) and mass spectrometry .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to specific protons (e.g., indole NH at δ 10–12 ppm, methoxy at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. How can stability studies be designed to evaluate the compound under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability testing:
- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 48 hours; analyze degradation via HPLC .
- Thermal Stability : Heat samples to 40–60°C for 72 hours; monitor decomposition by TLC and NMR .
Advanced Research Questions
Q. What strategies are employed to determine the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Synthetic Modifications : Replace the chloro or methoxy groups with electron-withdrawing/donating substituents (e.g., fluoro, nitro) and compare bioactivity .
- X-ray Crystallography : Resolve the 3D structure to identify key interactions (e.g., hydrogen bonding at the indole NH) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase domains) .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Compare IC50 values under identical conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration in kinase assays) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (GROMACS, 100 ns trajectories) to assess stability of ligand-protein interactions .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the benzamide group) using Schrödinger .
Experimental Design & Data Analysis
Q. How can substituent effects on chemical reactivity be systematically assessed?
Methodological Answer:
- Electrophilicity/Nucleophilicity Analysis : Measure reaction rates (e.g., thioether formation) with Hammett σ values to correlate substituent electronic effects .
- DFT Calculations : Calculate Fukui indices (Gaussian 09) to predict reactive sites (e.g., sulfur in thioether linkage) .
Q. What techniques validate target engagement in cellular assays?
Methodological Answer:
- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate bound proteins; confirm via Western blot .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
